molecular formula C8H5BrN2O B12361767 7-bromo-4aH-quinazolin-4-one

7-bromo-4aH-quinazolin-4-one

Cat. No.: B12361767
M. Wt: 225.04 g/mol
InChI Key: FLGPFBOKJURNNL-UHFFFAOYSA-N
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Description

7-Bromo-4aH-quinazolin-4-one is a brominated quinazolinone derivative characterized by a bicyclic heterocyclic framework. The compound features a quinazolin-4-one core with a bromine substituent at position 7 and a partially saturated ring system (indicated by "4aH") .

Quinazolin-4-ones are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors . Substitutions at position 7, particularly with bromine, are hypothesized to enhance bioactivity by influencing electronic properties and steric interactions .

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

7-bromo-4aH-quinazolin-4-one

InChI

InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4,6H

InChI Key

FLGPFBOKJURNNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC=NC(=O)C21)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4aH-quinazolin-4-one typically involves the condensation of anthranilic acid with orthoesters and ammonium acetate. One common method is the Niementowski reaction, where anthranilic acid reacts with formamide at elevated temperatures to form the quinazolinone core . The bromination at the 7th position can be achieved using bromine or N-bromosuccinimide under controlled conditions .

Industrial Production Methods: Industrial production of 7-bromo-4aH-quinazolin-4-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions: 7-bromo-4aH-quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 7-substituted quinazolinone derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-bromo-4aH-quinazolin-4-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors involved in disease pathways . The bromine atom at the 7th position can enhance its binding affinity to these targets, leading to increased biological activity . The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Quinazolin-4-one derivatives exhibit diverse pharmacological profiles depending on substituent type and position. Below is a detailed comparison of 7-bromo-4aH-quinazolin-4-one with structurally related analogs:

Structural and Substituent Analysis
Compound Name CAS Number Molecular Formula Substituents Key Structural Features
7-Bromo-4aH-quinazolin-4-one - C₈H₅BrN₂O Br at C7 Partially saturated ring (4aH)
7-Bromo-2-methylquinazolin-4(3H)-one 194851-16-6 C₉H₇BrN₂O Br at C7, CH₃ at C2 Fully aromatic, methyl enhances lipophilicity
6-Bromo-7-methyl-3H-quinazolin-4-one 943605-85-4 C₉H₇BrN₂O Br at C6, CH₃ at C7 Bromine at C6 alters electronic distribution
7-Bromo-2-phenyl-1H-quinazolin-4-one 1152237-10-9 C₁₄H₉BrN₂O Br at C7, Ph at C2 Bulky phenyl group may hinder receptor binding
7-Bromo-6-chloro-4(3H)-quinazolinone - C₈H₄BrClN₂O Br at C7, Cl at C6 Dual halogenation enhances reactivity

Key Observations :

  • Bromine Position: Bromine at C7 (as in the target compound) vs.
  • Additional Substituents : Methyl or phenyl groups at C2/C7 modulate lipophilicity and binding interactions. For example, 7-bromo-2-methylquinazolin-4(3H)-one has a similarity score of 0.78 to the target compound, suggesting shared pharmacophoric features .
Pharmacological Activities
Compound Reported Activities Evidence Source
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one Antimicrobial, anti-inflammatory
7-Bromo-3-methylquinazolin-4(3H)-one Under investigation for tricyclic derivative activity
7-Bromo-2-phenyl-1H-quinazolin-4-one No specific data; structural analogs suggest CNS activity potential

Key Findings :

  • Antimicrobial/Anti-inflammatory : 6-Bromo derivatives (e.g., 6-bromo-2-methyl-3-phenyl) show potent activity, attributed to bromine’s electron-withdrawing effects enhancing interactions with microbial enzymes .
  • Tricyclic Derivatives: 7-Bromo-4aH-quinazolin-4-one analogs with fused rings (e.g., triazoloquinazolinones) exhibit H1-antihistaminic activity, though direct data for the target compound is lacking .
Physicochemical Properties
Compound Molecular Weight (g/mol) Density (g/cm³) Water Solubility
7-Bromo-4aH-quinazolin-4-one ~225.04 - -
6-Bromo-7-methyl-3H-quinazolin-4-one 239.07 1.72 Low (predicted)
7-Bromo-2-phenyl-1H-quinazolin-4-one 301.14 - -

Key Notes:

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